AChE Inhibition: ~65-Fold Superiority of 3-Hydroxyxanthone Over 1-Hydroxyxanthone – A Positional Selectivity Benchmark
In a direct head-to-head comparison within the same study, 3-hydroxyxanthone inhibited acetylcholinesterase (AChE) with an IC₅₀ of 2.4 µM, whereas its C-1 positional isomer 1-hydroxyxanthone exhibited an IC₅₀ of 157.47 µM, representing an approximately 65-fold difference in potency [1]. This value for 1-hydroxyxanthone is independently corroborated by Thongchai et al. (2014), who reported an IC₅₀ of 150.61 µM for the same compound [2]. Furthermore, 3-O-substituted derivatives of 3-hydroxyxanthone achieved IC₅₀ values ranging from 0.88 to 1.28 µM, demonstrating that the C-3 oxygen position serves as a productive derivatization handle for further potency enhancement [1].
| Evidence Dimension | AChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.4 µM (3-hydroxyxanthone) |
| Comparator Or Baseline | IC₅₀ = 157.47 µM (1-hydroxyxanthone); independently confirmed at 150.61 µM by Thongchai et al. (2014) |
| Quantified Difference | ~65-fold greater potency (∆ = 155.07 µM) |
| Conditions | Ellman's colorimetric assay; in vitro AChE inhibition; compound 1 (1-hydroxyxanthone) vs. 3-hydroxyxanthone |
Why This Matters
For procurement decisions in Alzheimer's disease or cholinergic signaling research, this quantitative ~65-fold potency differential means that selecting 1-hydroxyxanthone as a substitute would require substantially higher working concentrations, potentially introducing off-target effects and confounding experimental interpretation.
- [1] Loh ZH, Kwong HC, Lam KW, Teh SS, Ee GCL, Quah CK, Ho ASH, Mah SH. New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors. J Enzyme Inhib Med Chem. 2021;36(1):627-639. doi:10.1080/14756366.2021.1882452. View Source
- [2] Thongchai W, Luerang W, Kumpum W, Suksamrarn S. Synthesis of hydroxyxanthones and evaluations for their acetylcholinesterase inhibitory and neurotoxicity activities. Thai J Pharm Sci. 2014;38(Suppl):101-104. View Source
